![molecular formula C19H21FN2OS2 B2570645 2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone CAS No. 1421450-48-7](/img/structure/B2570645.png)
2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
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Description
2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Hydrogen-Bonding Patterns in Enaminones
Research has highlighted the significance of hydrogen-bonding patterns in enaminones, which include compounds with structural similarities to the compound of interest. These studies have shown that hydrogen bonding plays a crucial role in stabilizing crystal structures and could influence the chemical and physical properties of related compounds (Balderson et al., 2007). Such insights are crucial for designing new materials and pharmaceuticals with desired properties.
Synthesis and Antiviral Activity of Heterocyclic CompoundsThe synthesis and antiviral activities of heterocyclic compounds, as explored in studies on pyridine and pyrazolo[3,4-b]pyridine derivatives, demonstrate the potential of complex organic compounds in pharmaceutical applications. These compounds show promise in the development of new antiviral agents (Attaby et al., 2006). The methodologies and chemical reactions utilized in these studies could be applicable to the synthesis and functional exploration of "2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone."
Aurora Kinase Inhibitor Research
Research on compounds acting as Aurora kinase inhibitors provides insight into the therapeutic applications of complex molecules in treating cancer. While the specific compound of interest is not directly mentioned, the structural motifs and functional groups present in Aurora kinase inhibitors suggest potential bioactivity worth exploring in related compounds (ヘンリー,ジェームズ, 2006).
Synthesis Techniques and Chemical Characterization
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2OS2/c20-16-4-6-17(7-5-16)24-14-19(23)22-11-8-15(9-12-22)13-25-18-3-1-2-10-21-18/h1-7,10,15H,8-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDXUKLZXQODOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone |
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